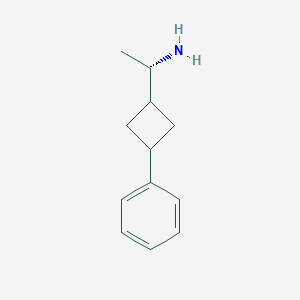
(1S)-1-(3-Phenylcyclobutyl)ethanamine
描述
(1S)-1-(3-Phenylcyclobutyl)ethanamine is a chiral amine characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an ethanamine moiety at the 1-position. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
属性
IUPAC Name |
(1S)-1-(3-phenylcyclobutyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZVDDIAYFKFK-GCVQQVDUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(1S)-1-(3-Phenylcyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituted Phenylcyclobutylamines
Compound A : (1S)-1-(3-Phenylcyclobutyl)ethanamine
- Molecular Formula : C₁₂H₁₅N
- Molecular Weight : 173.25 g/mol
- Phenyl group provides aromatic π-π stacking interactions.
- Synthesis : Likely synthesized via cyclobutane ring formation followed by chiral resolution or asymmetric catalysis (inferred from biocatalytic methods in ).
Compound B : (1S)-1-(1-Adamantyl)ethanamine (Rimantadine)
- Molecular Formula : C₁₂H₂₁N
- Molecular Weight : 179.30 g/mol
- Key Features: Adamantane substituent enhances lipophilicity and metabolic stability. Known antiviral activity against influenza A.
- Pharmacological Activity : Blocks viral M2 ion channel.
Compound C : (1S)-1-(4-Methoxyphenyl)ethanamine
Halogen-Substituted Analogs
Compound D : (1S)-1-(2-Chlorophenyl)propylamine hydrochloride
- Molecular Formula : C₉H₁₃ClN·HCl
- Molecular Weight : 206.12 g/mol
- Key Features :
- Chlorine atom at the 2-position introduces steric hindrance and electron-withdrawing effects.
- Pharmacological Activity: Potential use in neuropsychiatric disorders (inferred from structural similarity to dopamine reuptake inhibitors).
Compound E : (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
- Molecular Formula : C₈H₇F₄N
- Molecular Weight : 193.14 g/mol
- Key Features :
- Trifluoromethyl (-CF₃) and fluorine substituents enhance metabolic stability and blood-brain barrier penetration.
- Applications : Intermediate in antipsychotic or antidepressant drug synthesis.
Heterocyclic Derivatives
Compound F : (1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine
- Molecular Formula : C₁₁H₁₂N₂S
- Molecular Weight : 204.29 g/mol
- Key Features :
- Thiazole ring introduces hydrogen-bonding capacity and aromaticity.
- Pharmacological Activity : Cytotoxic payload in antibody-drug conjugates (ADCs) targeting cancer cells.
Compound G : (1S)-1-(4-Imidazol-1-ylphenyl)ethanamine
- Molecular Formula : C₁₁H₁₃N₃
- Molecular Weight : 187.24 g/mol
- Key Features :
- Imidazole ring enables interactions with metal ions or histidine residues in enzymes.
- Applications: Potential kinase inhibitor or antimicrobial agent.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects :
- Synthesis Advancements :
- Pharmacological Trends :
- Thiazole- and imidazole-containing analogs show promise in oncology due to their interaction with cellular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


